molecular formula C16H17F3N4O3S B2901532 3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine CAS No. 1171632-50-0

3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine

Cat. No.: B2901532
CAS No.: 1171632-50-0
M. Wt: 402.39
InChI Key: UMSNRKYMKHRXMZ-UHFFFAOYSA-N
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Description

3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methyl group and a piperazine ring, which is further substituted with a trifluoromethoxyphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethoxyphenylsulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine has shown promise in various scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Preclinical studies and clinical trials have explored its efficacy as a therapeutic agent for inhibiting tumor growth, reducing inflammation, and modulating neurological disorders.

    Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate
  • 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives

Uniqueness

3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-12-2-7-15(21-20-12)22-8-10-23(11-9-22)27(24,25)14-5-3-13(4-6-14)26-16(17,18)19/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSNRKYMKHRXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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